

# comparing Wee1-IN-3 with PD0166285 Wee1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Wee1-IN-3**

Cat. No.: S8428636

Get Quote

## PD0166285 at a Glance

The following table summarizes the key characteristics and experimental findings for PD0166285, as reported in the literature.

| Feature               | Description                                                                                                                                                      |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inhibitor Class       | Pyrido[2,3-d]pyrimidine compound [1] [2].                                                                                                                        |
| Primary Target(s)     | Wee1 (IC <sub>50</sub> = 24 nM) and PKMYT1 (IC <sub>50</sub> = 72 nM); a dual inhibitor [3] [4] [5].                                                             |
| Key Mechanism         | Abrogates G2/M cell cycle checkpoint by inhibiting CDK1 inhibitory phosphorylation (Tyr15), forcing premature mitotic entry and mitotic catastrophe [1] [3] [2]. |
| Evidence & Models     | B16 mouse melanoma [1], Lung Squamous Cell Carcinoma (LUSC) [3], Esophageal Squamous Cell Carcinoma (ESCC) [5], various others (cervical, colon, ovarian) [2].   |
| Synergy & Combination | Strong synergy with <b>cisplatin</b> in TP53-mutant LUSC [3] and <b>radiotherapy</b> in ESCC [5].                                                                |

| **Key Assays/Protocols** | • **Cell Viability:** CCK-8 assay [3] [5]. • **Cell Cycle Analysis:** PI staining + Flow Cytometry [1] [3] [5]. • **Apoptosis:** Annexin V-PE / FITC staining + Flow Cytometry [3] [5]. • **Protein & Phosphorylation:** Western Blot (e.g., p-CDK1,  $\gamma$ -H2AX, PARP cleavage) [3] [5]. • **DNA Damage:** Comet Assay;  $\gamma$ -H2AX immunofluorescence [3] [5]. |

## Status of Wee1-IN-3 Data

A significant challenge for this direct comparison is the lack of specific experimental data for **Wee1-IN-3** in the search results I obtained. While it is listed among several Wee1 inhibitors in a review article [6], the provided content does not include details on its potency (IC<sub>50</sub>), specific experimental models, protocols, or performance data, making a head-to-head objective comparison impossible at this time.

## Wee1 Inhibition Mechanism

The diagram below illustrates the core mechanism of Wee1 inhibition, which is shared by compounds like PD0166285, and how it leads to cell death, particularly in cancer cells with dysfunctional p53.



(Cell Death)

Click to download full resolution via product page

## Interpretation & Research Recommendations

The available data strongly positions PD0166285 as a robust, well-characterized tool for preclinical research, especially in TP53-mutant cancers and in combination with DNA-damaging agents. To proceed with your comparison guide, here are some suggestions:

- **Deepen the Search for Wee1-IN-3:** You may need to consult specialized chemical and pharmacological databases. Sources like **PubChem**, **IUPHAR/BPS Guide to PHARMACOLOGY**, or commercial supplier product literature (e.g., MedChemExpress, Selleckchem) often contain curated biochemical data, including IC<sub>50</sub> values and selective activity profiles.
- **Define Comparison Metrics:** For a meaningful guide, establish clear comparison criteria. Key metrics should include:
  - **Potency & Selectivity:** IC<sub>50</sub> for Wee1 and other kinases (especially PKMYT1).
  - **Cellular Activity:** Efficacy in proliferation and clonogenic assays across cell lines.
  - **Mechanistic Validation:** Ability to reduce p-CDK1 (Tyr15) and induce mitotic markers.
  - **Therapeutic Window:** Comparison of efficacy in cancer vs. non-malignant cells.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cell cycle regulation by the Wee1 inhibitor PD0166285 ... [pubmed.ncbi.nlm.nih.gov]
2. Cell cycle regulation by the Wee1 Inhibitor PD0166285 ... [pmc.ncbi.nlm.nih.gov]
3. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung ... [cancer-ci.biomedcentral.com]
4. Wee1 Signaling Pathway [creative-diagnostics.com]
5. PD0166285 sensitizes esophageal squamous cell ... [frontiersin.org]

6. Targeting WEE1 Kinase for Breast Cancer Therapeutics [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [comparing Wee1-IN-3 with PD0166285 Wee1 inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b8428636#comparing-wee1-in-3-with-pd0166285-wee1-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)